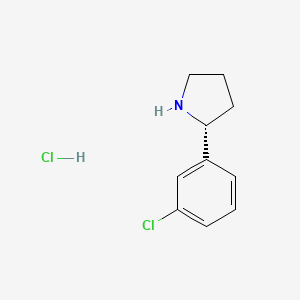

(R)-2-(3-Chlorophenyl)pyrrolidine Hydrochloride

Beschreibung

BenchChem offers high-quality (R)-2-(3-Chlorophenyl)pyrrolidine Hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-2-(3-Chlorophenyl)pyrrolidine Hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

(2R)-2-(3-chlorophenyl)pyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClN.ClH/c11-9-4-1-3-8(7-9)10-5-2-6-12-10;/h1,3-4,7,10,12H,2,5-6H2;1H/t10-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIAWSYYGMXRWLS-HNCPQSOCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=CC(=CC=C2)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](NC1)C2=CC(=CC=C2)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Solubility Profile of (R)-2-(3-Chlorophenyl)pyrrolidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides a comprehensive technical overview of the solubility profile of (R)-2-(3-Chlorophenyl)pyrrolidine Hydrochloride, a critical parameter for its development as a potential therapeutic agent. This document will delve into the theoretical underpinnings of solubility, present detailed experimental protocols for its determination, and analyze the expected solubility characteristics of this compound under various conditions. The insights provided herein are intended to guide researchers in designing and interpreting solubility studies, ultimately facilitating informed decisions in the drug development pipeline.

Introduction: The Significance of Solubility in Drug Development

The journey of a new chemical entity (NCE) from the laboratory to a marketed drug is fraught with challenges, with poor physicochemical properties being a primary cause of attrition.[1] Among these properties, aqueous solubility is a critical determinant of a drug's bioavailability and, consequently, its therapeutic efficacy. For orally administered drugs, dissolution in the gastrointestinal fluid is a prerequisite for absorption into the systemic circulation.[1] Therefore, a thorough understanding of the solubility profile of a drug candidate like (R)-2-(3-Chlorophenyl)pyrrolidine Hydrochloride is paramount from the early stages of drug discovery.

(R)-2-(3-Chlorophenyl)pyrrolidine Hydrochloride is a chiral pyrrolidine derivative. The pyrrolidine ring is a common scaffold in many biologically active compounds, often contributing to improved aqueous solubility and other desirable pharmacokinetic properties.[2] As a hydrochloride salt of a secondary amine, its solubility is expected to be significantly influenced by pH. This guide will provide a detailed exploration of these characteristics.

Physicochemical Characterization of (R)-2-(3-Chlorophenyl)pyrrolidine Hydrochloride

A foundational understanding of the physicochemical properties of an active pharmaceutical ingredient (API) is essential for any formulation development program.[1]

Structure:

Figure 1: Chemical Structure of (R)-2-(3-Chlorophenyl)pyrrolidine Hydrochloride

Predicted Physicochemical Properties:

A crucial parameter for predicting the pH-dependent solubility of an ionizable compound is its pKa, the acid dissociation constant. For a basic compound like (R)-2-(3-Chlorophenyl)pyrrolidine, the pKa refers to the equilibrium constant for the dissociation of its protonated form. The pyrrolidine nitrogen in this structure is a secondary amine, which is basic. The pKa of the conjugate acid of pyrrolidine is approximately 11.3. The presence of the chlorophenyl substituent will have a minor electron-withdrawing effect, which is expected to slightly decrease the basicity of the pyrrolidine nitrogen. Therefore, the pKa of (R)-2-(3-Chlorophenyl)pyrrolidine is predicted to be in the range of 9.5 - 10.5. This prediction is critical as it dictates the pH range over which the compound's solubility will dramatically change.

Theoretical Framework: The Science of Solubility

The solubility of a substance is defined as the maximum concentration that can be dissolved in a solvent at a given temperature to form a saturated solution.[3] For ionizable drug candidates, solubility is not a single value but rather a profile that is highly dependent on the pH of the medium.

pH-Dependent Solubility of a Basic Compound

(R)-2-(3-Chlorophenyl)pyrrolidine Hydrochloride is the salt of a weak base. In an aqueous solution, it will exist in equilibrium between its ionized (protonated) and non-ionized (free base) forms. The Henderson-Hasselbalch equation describes this relationship:

pH = pKa + log ([Base] / [Acid])

where:

-

[Base] is the concentration of the non-ionized form.

-

[Acid] is the concentration of the ionized (protonated) form.

The ionized form is generally much more soluble in aqueous media than the non-ionized form. Consequently, at pH values below the pKa, the compound will be predominantly in its more soluble, protonated form. As the pH increases above the pKa, the equilibrium shifts towards the less soluble, non-ionized free base, leading to a significant decrease in solubility. Weakly basic drugs typically exhibit higher solubility at lower pH values.[4][5]

Kinetic versus Thermodynamic Solubility

In the context of drug discovery and development, it is important to distinguish between two types of solubility measurements: kinetic and thermodynamic.

-

Kinetic Solubility: This is a high-throughput screening method often used in early discovery.[6][7] It measures the concentration at which a compound, initially dissolved in an organic solvent like DMSO, precipitates when added to an aqueous buffer.[3][6] This method is rapid but can sometimes overestimate the true solubility as it may lead to the formation of supersaturated solutions.[8]

-

Thermodynamic Solubility: This is considered the "gold standard" and measures the equilibrium solubility of a compound in a saturated solution.[1] It is a more time- and resource-intensive measurement, typically performed using the shake-flask method where excess solid is equilibrated with the solvent over a prolonged period (e.g., 24-48 hours).[3] This value is crucial for pre-formulation and formulation development.

Experimental Protocols for Determining the Solubility Profile

To comprehensively characterize the solubility of (R)-2-(3-Chlorophenyl)pyrrolidine Hydrochloride, a series of well-defined experiments should be conducted. The following protocols are based on industry best practices and regulatory guidelines.[9][10]

Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol determines the equilibrium solubility and is essential for understanding the intrinsic solubility of the compound.

Objective: To determine the thermodynamic solubility of (R)-2-(3-Chlorophenyl)pyrrolidine Hydrochloride in various aqueous buffers and organic solvents.

Materials:

-

(R)-2-(3-Chlorophenyl)pyrrolidine Hydrochloride (solid)

-

Phosphate buffered saline (PBS), pH 7.4

-

Citrate buffer, pH 3.0, 5.0

-

Phosphate buffer, pH 6.8

-

Simulated Gastric Fluid (SGF), pH 1.2

-

Simulated Intestinal Fluid (SIF), pH 6.5

-

Water (HPLC grade)

-

Methanol, Ethanol, Acetonitrile, Dimethyl Sulfoxide (DMSO) (HPLC grade)

-

Vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

HPLC-UV or LC-MS/MS system for quantification[11]

Procedure:

-

Preparation of Solutions: Prepare the required aqueous buffers and simulated fluids.

-

Sample Preparation: Add an excess amount of solid (R)-2-(3-Chlorophenyl)pyrrolidine Hydrochloride to a known volume of each solvent in separate vials. The presence of undissolved solid at the end of the experiment is crucial.

-

Equilibration: Place the vials on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

-

Phase Separation: After equilibration, centrifuge the samples at high speed to pellet the undissolved solid.

-

Sample Analysis: Carefully withdraw an aliquot of the supernatant and dilute it with an appropriate mobile phase. Analyze the concentration of the dissolved compound using a validated HPLC-UV or LC-MS/MS method.

-

Data Reporting: Express the solubility in mg/mL or µg/mL.

Self-Validation:

-

The continued presence of solid material in the vials after the equilibration period confirms that a saturated solution was achieved.

-

Analysis of samples at multiple time points (e.g., 24, 48, and 72 hours) should demonstrate that the concentration has reached a plateau, confirming equilibrium.

Kinetic Solubility Determination (High-Throughput Method)

This protocol is suitable for early-stage assessment and comparison with other drug candidates.

Objective: To rapidly assess the kinetic solubility of (R)-2-(3-Chlorophenyl)pyrrolidine Hydrochloride.

Materials:

-

(R)-2-(3-Chlorophenyl)pyrrolidine Hydrochloride stock solution in DMSO (e.g., 10 mM)

-

Phosphate buffered saline (PBS), pH 7.4

-

96-well microplates

-

Automated liquid handler (optional)

-

Plate reader capable of nephelometry or UV-Vis spectroscopy

Procedure:

-

Preparation of Compound Plate: Prepare serial dilutions of the DMSO stock solution in a 96-well plate.

-

Assay Plate Preparation: Transfer a small volume of the DMSO solutions to a new 96-well plate containing the aqueous buffer (e.g., PBS, pH 7.4). The final DMSO concentration should be kept low (typically ≤1%) to minimize its co-solvent effect.

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 2 hours).

-

Detection: Measure the turbidity of each well using a nephelometer. The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility. Alternatively, the plate can be filtered or centrifuged, and the concentration in the supernatant can be determined by UV-Vis spectroscopy.

Self-Validation:

-

Inclusion of known high and low solubility compounds as controls.

-

Visual inspection of the wells for precipitation can complement the instrumental readings.

Diagram of Experimental Workflow: Thermodynamic Solubility

Caption: Workflow for Thermodynamic Solubility Determination.

Analysis of the Expected Solubility Profile

While specific experimental data for (R)-2-(3-Chlorophenyl)pyrrolidine Hydrochloride is not publicly available, a scientifically sound, hypothetical solubility profile can be constructed based on its chemical structure and the principles outlined above.

Aqueous pH-Solubility Profile

Given the predicted pKa of 9.5-10.5, the aqueous solubility of (R)-2-(3-Chlorophenyl)pyrrolidine Hydrochloride is expected to be highly pH-dependent.

-

Acidic pH (pH 1-5): In this range, the compound will be predominantly in its protonated, ionized form. As a hydrochloride salt, it is expected to exhibit high aqueous solubility. The solubility in simulated gastric fluid (pH 1.2) is anticipated to be particularly high.

-

Neutral pH (pH 6-8): As the pH approaches the pKa, the proportion of the non-ionized free base will increase, leading to a decrease in solubility. However, significant solubility is still expected in this range due to the contribution of the ionized form.

-

Basic pH (pH > 9): Above the pKa, the compound will primarily exist as the free base. A sharp decrease in solubility is anticipated in this pH range, as the non-ionized form is likely to be significantly less soluble in water.

Diagram of Logical Relationships: pH and Solubility

Caption: Relationship between pH, ionization, and solubility.

Solubility in Organic Solvents

The solubility in organic solvents is primarily governed by the principle of "like dissolves like."

-

Polar Protic Solvents (e.g., Methanol, Ethanol): As a hydrochloride salt, the compound has ionic character and is expected to have moderate to good solubility in these solvents due to their ability to solvate both the cation and the anion.

-

Polar Aprotic Solvents (e.g., DMSO, Acetonitrile): Good solubility is anticipated in DMSO due to its high polarity and ability to dissolve a wide range of compounds. Solubility in acetonitrile may be lower than in DMSO or alcohols.

-

Non-polar Solvents (e.g., Hexane, Toluene): The compound is expected to have very low solubility in non-polar solvents due to its ionic nature.

Impact of Temperature

For most solid solutes, the dissolution process is endothermic, meaning that solubility increases with an increase in temperature.[3] It is expected that the solubility of (R)-2-(3-Chlorophenyl)pyrrolidine Hydrochloride will increase at higher temperatures. This can be experimentally verified by conducting thermodynamic solubility studies at different temperatures (e.g., 4°C, 25°C, and 37°C).

Influence of Crystal Form (Polymorphism)

Different crystalline forms (polymorphs) of the same compound can exhibit different solubilities. It is crucial to characterize the solid form of the material being used for solubility studies, as a metastable polymorph will generally have higher solubility than the most stable form. Any changes in the solid form during the solubility experiment should also be noted.

Data Summary and Interpretation

A comprehensive solubility study would yield data that can be summarized in a clear and concise format for easy interpretation.

Table 1: Hypothetical Thermodynamic Solubility Profile of (R)-2-(3-Chlorophenyl)pyrrolidine Hydrochloride at 37°C

| Solvent System | pH | Expected Solubility (mg/mL) |

| Simulated Gastric Fluid | 1.2 | > 50 |

| Citrate Buffer | 3.0 | > 50 |

| Citrate Buffer | 5.0 | 20 - 50 |

| Phosphate Buffer | 6.8 | 5 - 20 |

| Simulated Intestinal Fluid | 6.5 | 5 - 20 |

| Phosphate Buffered Saline | 7.4 | 1 - 10 |

| Water | ~7.0 | 1 - 10 |

| Methanol | N/A | > 20 |

| Ethanol | N/A | 10 - 20 |

| Acetonitrile | N/A | 1 - 5 |

| DMSO | N/A | > 50 |

Interpretation of Hypothetical Data:

The hypothetical data in Table 1 suggests that (R)-2-(3-Chlorophenyl)pyrrolidine Hydrochloride would likely be classified as a highly soluble compound according to the Biopharmaceutics Classification System (BCS), which defines a drug as highly soluble if its highest dose is soluble in 250 mL of aqueous media over a pH range of 1.2 to 6.8.[9][10] This profile is favorable for oral absorption, particularly in the acidic environment of the stomach. The decreasing solubility with increasing pH is a typical characteristic of a hydrochloride salt of a weak base. The good solubility in polar organic solvents provides flexibility for the development of various dosage forms.

Conclusion and Recommendations

A thorough understanding of the solubility profile of (R)-2-(3-Chlorophenyl)pyrrolidine Hydrochloride is a cornerstone of its successful development as a therapeutic agent. This guide has provided a comprehensive framework for this endeavor, encompassing the theoretical principles, detailed experimental protocols, and an analysis of the expected solubility characteristics.

Key Recommendations for Researchers:

-

Early Characterization: Perform kinetic solubility screening early in the discovery phase to rank and select promising candidates.

-

Definitive Thermodynamic Studies: Conduct thorough thermodynamic solubility studies as a candidate progresses, paying close attention to pH, temperature, and the solid form of the material.

-

ICH Guideline Adherence: Follow the principles outlined in the ICH guidelines for preformulation and solubility studies to ensure regulatory compliance.[9][10]

-

Integrate with Other Data: Correlate solubility data with permeability and dissolution studies to build a comprehensive biopharmaceutical profile of the compound.

By systematically applying the principles and methodologies outlined in this guide, researchers and drug development professionals can effectively characterize the solubility of (R)-2-(3-Chlorophenyl)pyrrolidine Hydrochloride, mitigate development risks, and ultimately increase the probability of bringing a safe and effective medicine to patients.

References

-

Labinsights. (2023, May 8). Physical and Chemical Characterization for APIs. Available at: [Link]

-

Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available at: [Link]

-

ICH. (1999, March 10). Q6B Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. Available at: [Link]

-

ICH. (2003, February 6). Q1A(R2) Stability Testing of New Drug Substances and Products. Available at: [Link]

-

protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available at: [Link]

-

Evotec. Thermodynamic Solubility Assay. Available at: [Link]

-

MDPI. (2021, July 16). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Available at: [Link]

-

PubMed. (2009, January 20). Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates. Available at: [Link]

-

PubMed Central. (2022, August 12). The Relevance of Crystal Forms in the Pharmaceutical Field: Sword of Damocles or Innovation Tools?. Available at: [Link]

-

Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available at: [Link]

-

International Journal of Pharmaceutical, Chemical, and Biological Sciences. MIXED CO-SOLVENCY CONCEPT: A PROMISING TOOL TO ENHANCE SOLUBILITY OF POOR SOLUBLE DRUG ACECLOFENAC. Available at: [Link]

-

Spectroscopy Online. (2019, September 1). Organic Nitrogen Compounds V: Amine Salts. Available at: [Link]

-

National Journal of Pharmaceutical Sciences. Determination of solubility by gravimetric method: A brief review. Available at: [Link]

-

Sciencemadness Discussion Board. (2006, March 12). solubility of inorganic salts in organic solvents!!. Available at: [Link]

-

PubMed Central. (2023, November 9). Modification of the Physicochemical Properties of Active Pharmaceutical Ingredients via Lyophilization. Available at: [Link]

-

Research Outreach. (2023, November 8). pKa prediction from ab initio calculations. Available at: [Link]

-

ChemRxiv. pKalculator: A pKa predictor for C-H bonds. Available at: [Link]

-

BS Publications. Preformulation Studies. Available at: [Link]

-

ResearchGate. (2018, January 31). The solubility of inorganic salts in organic solvents?. Available at: [Link]

-

U.S. Food and Drug Administration. (2025, October 15). ICH Q6B:Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. Available at: [Link]

-

MDPI. (2021, March 26). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Available at: [Link]

-

Pharma Focus Europe. Pre-Formulation Studies and Analytical Techniques. Available at: [Link]

-

CD Formulation. Method Development & Method Validation for Solubility and Dissolution Curves. Available at: [Link]

-

PubMed Central. Accurately Predicting Protein pKa Values Using Nonequilibrium Alchemy. Available at: [Link]

-

Therapeutic Goods Administration (TGA). (2025, January 10). ICH topic Q6B - Specifications: test procedures and acceptance criteria for biotechnological/biological products. Available at: [Link]

-

ICH. Quality Guidelines. Available at: [Link]

-

PubMed Central. (2015, June 29). pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug. Available at: [Link]

-

CEPAC. (2008, June 3). From form to function: Crystallization of active pharmaceutical ingredients. Available at: [Link]

-

Quora. (2017, March 1). Why do amines dissolve in hydrochloric acid?. Available at: [Link]

-

MDPI. (2023, October 12). Comprehensive overview of the analytical methods for determining pyrrolizidine alkaloids and their derived oxides in foods. Available at: [Link]

-

ResearchGate. (2023, June 22). (PDF) STUDY ON THE INFLUENCE OF COSOLVENT AND SURFACTANT ON SOLUBILIZATION OF EFAVIRENZ. Available at: [Link]

-

SciSpace. Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. Available at: [Link]

-

U.S. Food and Drug Administration. (2011, September 26). METHOD OF ANALYSIS N–methyl–2-pyrrolidone. Available at: [Link]

-

Wikipedia. Pyrrolidine. Available at: [Link]

-

MDPI. (2024, January 23). Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC—MS/MS. Available at: [Link]

-

Chemistry LibreTexts. (2022, February 18). 3.5: Chemical Properties of Amines. Bases and Salt Formation.. Available at: [Link]

-

PubMed Central. (2024, May 22). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Available at: [Link]

Sources

- 1. labinsights.nl [labinsights.nl]

- 2. pharmacy.kkwagh.edu.in [pharmacy.kkwagh.edu.in]

- 3. lup.lub.lu.se [lup.lub.lu.se]

- 4. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. arborpharmchem.com [arborpharmchem.com]

- 6. researchgate.net [researchgate.net]

- 7. ijpsr.com [ijpsr.com]

- 8. database.ich.org [database.ich.org]

- 9. database.ich.org [database.ich.org]

- 10. akjournals.com [akjournals.com]

- 11. Modification of the Physicochemical Properties of Active Pharmaceutical Ingredients via Lyophilization - PMC [pmc.ncbi.nlm.nih.gov]

Technical Dossier: Strategic Sourcing of (R)-2-(3-Chlorophenyl)pyrrolidine Hydrochloride

This guide is structured as a technical dossier designed for a Senior Medicinal Chemist or Sourcing Manager. It moves beyond simple vendor lists to address the critical quality attributes (CQAs) and validation protocols required to introduce this chiral building block into a drug discovery pipeline.

Executive Technical Profile

Compound: (R)-2-(3-Chlorophenyl)pyrrolidine Hydrochloride CAS Number: 1360442-43-8 Molecular Formula: C₁₀H₁₂ClN · HCl Molecular Weight: 218.12 g/mol Stereochemistry: (R)-Enantiomer (Critical)

Application Context

The 2-arylpyrrolidine scaffold is a privileged structure in medicinal chemistry, serving as a pharmacophore in nicotinic acetylcholine receptor (nAChR) agonists, serotonin reuptake inhibitors (SSRIs), and MDM2 inhibitors. The (R)-configuration is frequently the bioactive eutomer in CNS programs. Sourcing the incorrect enantiomer or a batch with low enantiomeric excess (ee%) can lead to false negatives in high-throughput screening or misleading SAR data.

Synthesis & Impurity Landscape

To validate a supplier, you must understand how they synthesized the material. The synthesis route dictates the impurity profile.

Dominant Synthesis Routes

-

Asymmetric Hydrogenation (Preferred): Modern scale-up utilizes the asymmetric hydrogenation of cyclic imines (2-(3-chlorophenyl)-1-pyrroline) using chiral Iridium (Ir) or Rhodium (Rh) catalysts.

-

Classical Resolution: Resolution of racemic 2-(3-chlorophenyl)pyrrolidine using chiral acids (e.g., tartaric acid derivatives).

Visualizing the Impurity Origin

The following diagram illustrates where critical impurities arise during the asymmetric hydrogenation route, the most common commercial method.

Figure 1: Impurity genesis in the asymmetric hydrogenation synthesis of (R)-2-(3-Chlorophenyl)pyrrolidine.

Commercial Supplier Landscape

Suppliers are categorized by their utility in the drug development lifecycle.

Tier 1: Discovery Scale (mg to 10g)

Use for: HTS, Hit-to-Lead, Reference Standards. These vendors typically hold stock or have rapid access to "on-the-shelf" libraries.

| Supplier | Catalog ID | Typical Purity | Notes |

| Advanced ChemBlocks | S87564 | 95% | Reliable for small scale; explicitly lists the (R)-isomer HCl salt. |

| Abacipharm | AB21812 | >95% | Good source for chiral building blocks; check CoA for specific rotation. |

| Combi-Blocks | Check Stock | 95-98% | Often the most cost-effective for gram-scale; frequently restocks chiral amines. |

| Sigma-Aldrich (AldrichCPR) | Various | N/A | Often acts as an aggregator; expensive but high supply chain reliability. |

Tier 2: Development Scale (100g to kg)

Use for: GLP Tox Studies, Process Development. At this stage, "catalog" buying is risky. You must engage with a CRO/CMO to define specifications (specifically metal limits and salt stoichiometry).

-

Enamine: Global leader in building blocks. Likely synthesizes this on-demand via the asymmetric hydrogenation route.

-

WuXi AppTec: Capable of custom synthesis with strict heavy metal controls (essential if the scaffold is late-stage).

Quality Assurance: The Self-Validating Protocol

Trust but Verify. Do not rely solely on the vendor's Certificate of Analysis (CoA), especially for chiral compounds where batch-to-batch variation in ee% is common.

Protocol A: Stereochemical Validation (Chiral HPLC)

The (R)-enantiomer must be distinguished from the (S)-enantiomer. Standard C18 columns will not separate these.

-

Column: Daicel Chiralpak IG or IA (Immobilized phases are more robust for amines).

-

Dimensions: 4.6 x 250 mm, 5 µm.

-

Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

-

Note: Diethylamine (DEA) is critical to suppress peak tailing of the secondary amine.

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 254 nm (Phenyl ring absorption).

-

Acceptance Criteria: ee% > 98.0% (i.e., < 1.0% of (S)-isomer).

Protocol B: Identity & Salt Stoichiometry (1H-NMR)

Verify the material is the Monohydrochloride salt and free of resolution agents (like tartaric acid).

-

Solvent: DMSO-d₆.

-

Diagnostic Signal: Look for the chiral center proton (H2) at ~4.5-4.8 ppm (broad triplet/multiplet).

-

Impurity Check:

-

Tartaric Acid: Singlet at ~4.3 ppm (if resolution was used).

-

Toluene: Multiplet at 7.1-7.3 ppm and singlet at 2.3 ppm (common recrystallization solvent).

-

Stoichiometry: Integrate the phenyl protons (4H) vs. the pyrrolidine protons.

-

Validation Workflow Diagram

Use this decision tree when receiving a new batch.

Figure 2: Incoming Quality Control (IQC) Decision Matrix.

Handling & Stability

-

Hygroscopicity: As a hydrochloride salt of a secondary amine, this compound is hygroscopic .

-

Storage: Store at +4°C or -20°C under an inert atmosphere (Argon/Nitrogen).

-

Handling: Allow the vial to equilibrate to room temperature before opening to prevent water condensation, which can make the solid sticky and difficult to weigh.

-

-

Safety:

-

GHS Classification: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319).

-

Precautions: Wear nitrile gloves and safety glasses. Handle in a fume hood to avoid inhalation of dust.

-

References

-

Compound Identification: National Center for Biotechnology Information. PubChem Compound Summary for CID 58498835, (R)-2-(3-Chlorophenyl)pyrrolidine hydrochloride. Link

-

Catalog Supplier (Advanced ChemBlocks): Product Specification for Catalog ID S87564. Link

-

Synthesis Methodology: "Recent Advances in the Synthesis of Pyrrolidines." ResearchGate. (Review of asymmetric hydrogenation methods for cyclic imines). Link

-

Chiral Separation: Phenomenex Chiral HPLC Application Guide (Methodology for amine separation). Link

-

Safety Data: Sigma-Aldrich Safety Data Sheet (Generic Pyrrolidine HCl handling). Link

Sources

An In-depth Technical Guide on the Safe Handling of (R)-2-(3-Chlorophenyl)pyrrolidine Hydrochloride

Introduction: Understanding the Compound and its Associated Risks

(R)-2-(3-Chlorophenyl)pyrrolidine Hydrochloride is a chiral organic compound featuring a pyrrolidine ring substituted with a 3-chlorophenyl group. As a hydrochloride salt, it is typically a crystalline solid with increased water solubility compared to its freebase form. This class of compounds, substituted pyrrolidines, serves as a vital structural motif in medicinal chemistry and drug discovery, often investigated for its potential biological activities. Researchers and drug development professionals may encounter this compound as a key starting material or intermediate in the synthesis of novel therapeutic agents.

The presence of a chlorinated aromatic ring and a cyclic amine structure necessitates a thorough understanding of its potential hazards to ensure safe handling and mitigate exposure risks. This guide provides a comprehensive overview of the safety and handling protocols for (R)-2-(3-Chlorophenyl)pyrrolidine Hydrochloride, grounded in an understanding of its chemical properties and the toxicology of related substances. The focus is not merely on procedural steps but on the scientific rationale underpinning these recommendations, enabling researchers to cultivate a proactive safety culture.

Hazard Identification and Risk Assessment: A Multi-faceted Approach

The primary hazards associated with (R)-2-(3-Chlorophenyl)pyrrolidine Hydrochloride, as identified in safety data sheets for the compound and structurally similar chemicals, are significant and warrant careful consideration.[1][2][3] These hazards can be broadly categorized as follows:

-

Acute Toxicity: The compound is harmful if swallowed or inhaled.[4] Ingestion or inhalation may lead to systemic toxic effects.

-

Skin Corrosion/Irritation: Direct contact with the skin is likely to cause irritation.[2][3]

-

Serious Eye Damage/Irritation: The compound is a serious eye irritant, and contact can cause significant damage.[2][3]

-

Respiratory Irritation: Inhalation of dust or aerosols may cause irritation to the respiratory tract.[2][3]

The toxicological profile of (R)-2-(3-Chlorophenyl)pyrrolidine Hydrochloride is not extensively documented in publicly available literature. However, the hazards can be inferred from the constituent functional groups. Chlorinated aromatic hydrocarbons, as a class, can elicit a range of toxic effects, including skin and liver toxicity. The pyrrolidine moiety is a common feature in many biologically active compounds, and its derivatives can exhibit diverse pharmacological and toxicological properties.

Globally Harmonized System (GHS) Classification

While a harmonized GHS classification for this specific compound is not universally established, based on supplier safety data, the following classifications are commonly applied:

| Hazard Class | Hazard Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |

| Skin Irritation | Category 2 | H315: Causes skin irritation |

| Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | Category 3 | H335: May cause respiratory irritation |

This table summarizes the likely GHS classifications based on available data for (R)-2-(3-Chlorophenyl)pyrrolidine Hydrochloride and closely related compounds.

Engineering Controls and Personal Protective Equipment (PPE): A Hierarchy of Protection

The cornerstone of safe handling for any hazardous chemical is the implementation of a robust hierarchy of controls. This principle prioritizes the elimination or substitution of hazards, followed by engineering controls, administrative controls, and finally, personal protective equipment.

Caption: Hierarchy of controls for managing chemical hazards.

Engineering Controls

-

Chemical Fume Hood: All work involving the handling of solid (R)-2-(3-Chlorophenyl)pyrrolidine Hydrochloride or its solutions should be conducted in a certified chemical fume hood to minimize the risk of inhalation.

-

Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are promptly diluted and removed.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to prevent skin and eye contact.

| PPE Item | Specification | Rationale |

| Gloves | Nitrile or neoprene gloves | Provides a barrier against skin contact. Double gloving is recommended for extended handling. |

| Eye Protection | Chemical safety goggles and a face shield | Protects against splashes and airborne particles. A face shield should be worn when there is a significant risk of splashing. |

| Lab Coat | A fully buttoned, long-sleeved lab coat | Protects skin and personal clothing from contamination. |

| Respiratory Protection | An N95 or higher-rated respirator | May be required for tasks that could generate significant dust or aerosols, based on a risk assessment. |

Safe Handling and Storage: Procedural Best Practices

Adherence to strict handling and storage protocols is essential to maintain the integrity of the compound and ensure the safety of laboratory personnel.

Handling Protocol

-

Preparation: Before handling, ensure that all necessary engineering controls are functioning correctly and that the appropriate PPE is readily available and worn correctly.

-

Weighing: Weigh the solid compound in a chemical fume hood. Use a disposable weighing boat to minimize contamination of balances.

-

Dissolving: When preparing solutions, add the solid slowly to the solvent to avoid splashing. If the dissolution process is exothermic, use an ice bath to control the temperature.

-

Transfers: Use appropriate tools such as spatulas or powder funnels for transferring the solid. For liquid transfers, use pipettes or syringes.

-

Decontamination: After handling, decontaminate all surfaces and equipment with an appropriate solvent (e.g., 70% ethanol) and dispose of all contaminated materials as hazardous waste.

-

Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.

Caption: A typical workflow for the safe handling of (R)-2-(3-Chlorophenyl)pyrrolidine Hydrochloride.

Storage Requirements

-

Container: Store in a tightly sealed, properly labeled container.

-

Location: Keep in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

-

Security: Store in a locked cabinet or other secure location to prevent unauthorized access.

Emergency Procedures: Preparedness and Response

In the event of an exposure or spill, a rapid and informed response is crucial to minimize harm.

First-Aid Measures

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |

| Skin Contact | Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious, give them a small amount of water to drink. Seek immediate medical attention. |

Spill Response

-

Evacuate: Evacuate the immediate area of the spill.

-

Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

-

Contain: For small spills, use an absorbent material such as vermiculite or sand to contain the spill.

-

Neutralize (if applicable and safe): For acidic or basic spills, neutralization may be appropriate, but only if the reaction is well-understood and does not create additional hazards.

-

Collect: Carefully collect the absorbed material into a sealed container for hazardous waste disposal.

-

Decontaminate: Decontaminate the spill area with an appropriate solvent.

Disposal Considerations: Environmental Responsibility

(R)-2-(3-Chlorophenyl)pyrrolidine Hydrochloride and any materials contaminated with it must be disposed of as hazardous waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this compound down the drain or in the regular trash.

Conclusion: A Commitment to Safety

The safe handling of (R)-2-(3-Chlorophenyl)pyrrolidine Hydrochloride is paramount for protecting the health of researchers and ensuring the integrity of scientific work. By understanding the inherent hazards, implementing robust engineering controls, consistently using appropriate personal protective equipment, and adhering to established safe handling and emergency procedures, the risks associated with this compound can be effectively managed. This guide serves as a foundational resource, and it is incumbent upon all users to supplement this information with institution-specific safety protocols and a continuous commitment to a culture of safety in the laboratory.

References

-

PubChem. (R)-2-(3-Chlorophenyl)pyrrolidine Hydrochloride. [Link]

-

National Institute for Occupational Safety and Health (NIOSH). NIOSH Pocket Guide to Chemical Hazards. [Link]

Sources

Technical Guide: Initial Screening of (R)-2-(3-Chlorophenyl)pyrrolidine in Bioassays

Executive Summary

This technical guide outlines the standardized protocol for the initial biological characterization of (R)-2-(3-Chlorophenyl)pyrrolidine . As a chiral 2-arylpyrrolidine, this scaffold represents a "privileged structure" in central nervous system (CNS) medicinal chemistry, frequently exhibiting affinity for Sigma-1 receptors (

This document provides a self-validating screening cascade designed to differentiate between these potential mechanisms of action. It prioritizes enantiomeric integrity, as the (R)-configuration is often the eutomer for

PART 1: Chemical Validation & Enantiomeric Integrity

Before biological introduction, the compound must undergo rigorous quality control. In bioassays involving chiral CNS ligands, minor impurities of the distomer (S-isomer) can skew potency data by orders of magnitude.

Chiral Purity Analysis Protocol

Objective: Ensure enantiomeric excess (ee) > 98% to attribute biological effects solely to the (R)-isomer.

-

Method: Supercritical Fluid Chromatography (SFC) or Chiral HPLC.

-

Stationary Phase: Polysaccharide-based column (e.g., Chiralpak AD-H or OD-H).

-

Mobile Phase: CO2/Methanol (with 0.1% Diethylamine additive to suppress peak tailing of the secondary amine).

-

Detection: UV at 254 nm.

Acceptance Criteria:

| Parameter | Specification | Rationale |

|---|---|---|

| Chemical Purity | > 98% (LC-MS) | Exclude synthetic intermediates (e.g., chlorobenzene). |

| Enantiomeric Excess | > 98% ee | The (S)-isomer may act as a competitive antagonist or toxin. |

| Salt Form | Hydrochloride or Tartrate | Free bases of pyrrolidines are volatile and unstable in DMSO. |

PART 2: Primary Pharmacological Screening (Tier 1)

Based on the structural homology to MS-377 and nornicotine analogs , the primary screen must target the Sigma-1 receptor and Monoamine Transporters.

Screening Cascade Visualization

The following diagram illustrates the logical flow from chemical validation to functional readout.

Caption: Logical flow for screening (R)-2-(3-Chlorophenyl)pyrrolidine, branching based on primary binding affinity.

Protocol: Sigma-1 Receptor ( R) Radioligand Binding

The 3-chlorophenyl moiety is a classic pharmacophore for the hydrophobic pocket of the

-

Reference Ligand: [³H]-(+)-Pentazocine (highly selective

agonist). -

Tissue Source: Guinea pig brain membranes or Jurkat cells (high endogenous

expression). -

Non-Specific Binding (NSB): Defined using 10 μM Haloperidol.

Step-by-Step Methodology:

-

Membrane Prep: Homogenize tissue in 50 mM Tris-HCl (pH 7.4). Centrifuge at 40,000 x g. Resuspend to 0.5 mg protein/mL.

-

Incubation: In a 96-well plate, combine:

-

50 μL Membrane suspension.

-

25 μL [³H]-(+)-Pentazocine (Final conc: 3 nM).

-

25 μL Test Compound ((R)-2-(3-Chlorophenyl)pyrrolidine) at screening conc (e.g., 10 μM for single-point, or serial dilution for

).

-

-

Equilibrium: Incubate for 120 minutes at 37°C . (Note:

binding kinetics are temperature-sensitive). -

Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethyleneimine (PEI) to reduce non-specific binding to the filter.

-

Analysis: Liquid scintillation counting. Calculate

using the Cheng-Prusoff equation.

Protocol: Monoamine Transporter (DAT/NET/SERT) Binding

To assess potential psychostimulant properties or antidepressant-like activity.

-

Tracers:

-

DAT: [³H]-WIN 35,428

-

SERT: [³H]-Citalopram

-

NET: [³H]-Nisoxetine

-

-

Incubation: 4°C for 2 hours (to prevent transporter internalization or degradation during assay).

PART 3: Functional Validation (Tier 2)

Binding affinity does not determine efficacy (agonist vs. antagonist). If the compound binds

Mechanism: Sigma-1 Modulation of Calcium Signaling

Sigma-1 receptors reside at the Mitochondria-Associated ER Membrane (MAM). Agonists facilitate

Caption: Putative mechanism of Sigma-1 agonism enhancing ER-Mitochondria Ca2+ transfer.

Protocol: Intracellular Calcium Flux Assay

Objective: Determine if the compound acts as a

-

Cell Line: NG108-15 or SK-N-SH neuroblastoma cells.

-

Dye Loading: Incubate cells with Fura-2 AM (ratiometric dye) or Fluo-4 (single wavelength) for 45 mins.

-

Pre-treatment: Add (R)-2-(3-Chlorophenyl)pyrrolidine (1-10 μM) and incubate for 30 mins.

-

Stimulation: Inject Bradykinin (BK) or Pentazocine (as a control agonist).

-

Readout: Measure fluorescence ratio (340/380 nm for Fura-2) using a kinetic plate reader (e.g., FLIPR).

-

Agonist Profile: The compound alone does not mobilize

but potentiates the BK-induced peak. -

Antagonist Profile: The compound reduces the peak induced by a known

agonist (e.g., PRE-084).

-

PART 4: In Vitro ADME & Early Toxicology

(R)-2-(3-Chlorophenyl)pyrrolidine is a secondary amine. Its metabolic liability usually lies in N-oxidation or hydroxylation of the phenyl ring.

Microsomal Stability Assay

-

System: Pooled Human Liver Microsomes (HLM).

-

Cofactor: NADPH regenerating system.

-

Timepoints: 0, 15, 30, 60 min.

-

Analysis: LC-MS/MS (monitor parent depletion).

-

Risk: If

min, the compound is a high-clearance candidate requiring structural modification (e.g., fluorination to block metabolism).

Cytotoxicity Screen

To rule out non-specific membrane disruption (common with amphiphilic cationic drugs).

-

Assay: MTT or CellTiter-Glo (ATP quantification).

-

Cell Line: HepG2 (liver) and SH-SY5Y (neuronal).

-

Threshold:

should be > 50-fold higher than the pharmacological

References

-

Takahashi, S., et al. (2001). "(R)-(+)-1-(4-chlorophenyl)-3-[4-(2-methoxyethyl)piperazin-1-yl]methyl-2-pyrrolidinone L-tartrate (MS-377): A Selective Sigma-1 Receptor Ligand."[1] Journal of Pharmacology and Experimental Therapeutics. Link (Note: Establishes the (R)-pyrrolidine scaffold relevance for Sigma-1).

-

Maurice, T., & Su, T. P. (2009). "The pharmacology of sigma-1 receptors." Pharmacology & Therapeutics. Link (Review of Sigma-1 signaling mechanisms and Ca2+ flux protocols).

-

Carroll, F. I., et al. (2004). "Synthesis and biological evaluation of bupropion analogues as potential pharmacotherapies for cocaine abuse." Journal of Medicinal Chemistry. Link (Details screening of chlorophenyl-pyrrolidine analogs at monoamine transporters).

-

Guitart, X., et al. (2004).[2] "Sigma receptors: biology and therapeutic potential."[3] Psychopharmacology. Link

-

PubChem Compound Summary. (2024). "Sigma-1 Receptor Ligands and Assays." Link

Sources

- 1. MS-377, a selective sigma receptor ligand, indirectly blocks the action of PCP in the N-methyl-D-aspartate receptor ion-channel complex in primary cultured rat neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemogenicsbiopharma.com [chemogenicsbiopharma.com]

- 3. Frontiers | Sigma-1 Receptors in Depression: Mechanism and Therapeutic Development [frontiersin.org]

Troubleshooting & Optimization

Technical Support Center: Synthesis of (R)-2-(3-Chlorophenyl)pyrrolidine Hydrochloride

Welcome to the technical support center for the synthesis of (R)-2-(3-Chlorophenyl)pyrrolidine Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions. Our goal is to help you optimize your synthetic route, improve yields, and ensure the highest purity of your final product.

Troubleshooting Guide: Overcoming Common Synthesis Hurdles

This section addresses specific issues that may arise during the synthesis of (R)-2-(3-Chlorophenyl)pyrrolidine Hydrochloride. Each entry provides a detailed explanation of the potential causes and offers practical, field-tested solutions.

Question 1: My overall yield is consistently low. What are the most likely causes and how can I improve it?

Answer: Low yields in the synthesis of 2-arylpyrrolidines can stem from several stages of the process, from the initial condensation to the final purification. Here’s a breakdown of potential issues and corresponding optimization strategies:

-

Inefficient Cyclization: The key ring-forming step is critical. Incomplete cyclization is a common culprit for low yields.

-

Causality: The nucleophilicity of the amine and the reactivity of the electrophilic carbon are paramount. Steric hindrance or unfavorable reaction kinetics can impede ring closure.

-

Solution: Consider the use of a stronger base or a higher reaction temperature to promote the intramolecular cyclization. However, be mindful that harsh conditions can lead to side reactions. A well-established method involves the reductive cyclization of γ-chloro N-(tert-butanesulfinyl)ketimines using a powerful reducing agent like lithium triethylborohydride (LiBEt3H), which has been shown to produce high yields of the desired pyrrolidine.[1]

-

-

Side Reactions: The formation of unwanted byproducts can significantly consume starting materials and reduce the yield of the desired product.

-

Causality: Common side reactions include over-alkylation, elimination, and polymerization, especially under harsh reaction conditions.

-

Solution: Careful control of reaction parameters such as temperature, reaction time, and stoichiometry of reagents is crucial. The use of protecting groups for sensitive functionalities can also prevent unwanted side reactions.

-

-

Purification Losses: Significant product loss can occur during workup and purification steps.

-

Causality: The hydrochloride salt can have some solubility in organic solvents used for extraction, and multiple purification steps can lead to cumulative losses.

-

Solution: Minimize the number of purification steps where possible. During the conversion to the hydrochloride salt, ensure the solution is sufficiently concentrated and cooled to maximize precipitation.[2][3] Washing the final product with a cold, non-polar solvent can help remove impurities without dissolving a significant amount of the desired salt.

-

Question 2: I am observing significant amounts of the racemic mixture, not the desired (R)-enantiomer. How can I improve the enantioselectivity?

Answer: Achieving high enantioselectivity is a common challenge in asymmetric synthesis. The source of racemization or poor stereocontrol can be multifaceted.

-

Chiral Catalyst/Auxiliary Inefficiency: The choice and handling of the chiral source are critical for enantiocontrol.

-

Causality: The catalyst or auxiliary may not be providing a sufficiently differentiated energetic pathway for the formation of the two enantiomers. Catalyst deactivation or the presence of impurities can also negatively impact stereoselectivity.

-

Solution:

-

Catalyst Selection: Explore different chiral catalysts. For instance, rhodium-catalyzed asymmetric reductive Heck reactions have shown excellent enantioselectivity in the synthesis of related 3-substituted tetrahydropyridines.[4] Biocatalytic methods using transaminases can also offer excellent enantioselectivities (≥95% ee) for the synthesis of 2-arylpyrrolidines.[5]

-

Reaction Conditions: Optimize reaction parameters such as temperature, solvent, and catalyst loading. Lowering the reaction temperature often enhances enantioselectivity.

-

Chiral Auxiliary: When using a chiral auxiliary approach, ensure its purity and that the reaction conditions for its introduction and removal do not cause racemization.

-

-

-

Racemization During a Subsequent Step: The desired enantiomer may be forming initially, but subsequent reaction conditions could be causing it to racemize.

-

Causality: Acidic or basic conditions, as well as elevated temperatures, can lead to the epimerization of the chiral center.

-

Solution: Analyze each step of your synthesis for conditions that could promote racemization. If a particular step is suspect, try to modify the conditions to be milder (e.g., lower temperature, use of a weaker acid/base).

-

Question 3: The final hydrochloride salt is difficult to crystallize or precipitates as an oil. What can I do to obtain a crystalline solid?

Answer: The physical form of the final product is crucial, especially in a pharmaceutical context. Oiling out or difficulty with crystallization is a common issue.

-

Impurities: The presence of even small amounts of impurities can inhibit crystallization.

-

Causality: Impurities can disrupt the crystal lattice formation, leading to an amorphous solid or an oil.

-

Solution:

-

Purification of the Free Base: Ensure the free base, (R)-2-(3-Chlorophenyl)pyrrolidine, is of high purity before attempting to form the hydrochloride salt. Techniques like column chromatography or distillation can be effective.

-

Recrystallization: If the initial hydrochloride salt is impure, recrystallization from a suitable solvent system can be highly effective. A common technique involves dissolving the salt in a minimal amount of a hot polar solvent (like ethanol or isopropanol) and then adding a less polar co-solvent (like diethyl ether or hexane) until turbidity is observed, followed by slow cooling.

-

-

-

Solvent System for Salt Formation: The choice of solvent for the hydrochloride salt formation is critical.

-

Causality: The solubility of the hydrochloride salt varies significantly with the solvent. If the salt is too soluble, it will not precipitate. If it is too insoluble, it may crash out as a fine, difficult-to-filter solid.

-

Solution: A common and effective method is to dissolve the free base in a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane) and then add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether or isopropanol). The choice of solvent will depend on the solubility of both the free base and the resulting salt. Experiment with different solvent systems to find the one that gives the best crystalline product.

-

-

Water Content: The presence of water can sometimes hinder crystallization.

-

Causality: Water can form hydrates or interfere with the desired crystal packing.

-

Solution: Ensure all solvents and reagents are anhydrous, especially during the salt formation step. Drying the free base over a suitable drying agent (e.g., Na2SO4 or MgSO4) before salt formation can be beneficial.

-

Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the synthesis of (R)-2-(3-Chlorophenyl)pyrrolidine Hydrochloride.

What are the common synthetic routes to prepare (R)-2-(3-Chlorophenyl)pyrrolidine?

There are several established strategies for the asymmetric synthesis of 2-arylpyrrolidines:

-

From Chiral Precursors: Starting from readily available chiral building blocks like (R)-phenylglycinol. This approach involves diastereoselective additions of Grignard reagents to chiral imines and subsequent cyclization.[6]

-

Catalytic Asymmetric Synthesis: Employing chiral catalysts to induce enantioselectivity. This includes methods like catalytic asymmetric reduction of cyclic imines or catalytic asymmetric cyclization reactions.[7][8]

-

Biocatalysis: Utilizing enzymes like transaminases to achieve high enantioselectivity in the formation of the chiral amine center.[5]

-

Chiral Auxiliary-Mediated Synthesis: Using a temporary chiral auxiliary to direct the stereochemistry of a key bond-forming reaction, followed by its removal. The use of N-(tert-butanesulfinyl) groups is a well-documented example for the synthesis of chiral amines and their derivatives.[1]

How can I effectively monitor the progress of the reaction?

Thin-layer chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are the most common techniques for monitoring reaction progress.

-

TLC: Provides a quick and qualitative assessment of the reaction. It allows you to visualize the consumption of starting materials and the formation of the product.

-

HPLC: Offers a more quantitative analysis. It can be used to determine the conversion of starting material to product and to detect the formation of any side products. For chiral separations, a chiral HPLC column is necessary to determine the enantiomeric excess (ee) of the product.

What are the recommended purification methods for the final hydrochloride salt?

The final product is typically purified by recrystallization.[2][3]

-

Protocol for Recrystallization:

-

Dissolve the crude (R)-2-(3-Chlorophenyl)pyrrolidine Hydrochloride in a minimum amount of a suitable hot solvent (e.g., isopropanol, ethanol).

-

If the solution is colored, you can add a small amount of activated charcoal and heat for a short period to decolorize it.

-

Filter the hot solution to remove the charcoal and any insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization.

-

Collect the crystals by filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

-

What are the key safety precautions to consider during this synthesis?

-

Reagent Handling: Many of the reagents used in this synthesis are hazardous. For example, strong reducing agents like lithium aluminum hydride are pyrophoric and react violently with water. Strong acids and bases are corrosive. Always consult the Safety Data Sheet (SDS) for each reagent before use and handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Reaction Quenching: Be extremely cautious when quenching reactions, especially those involving reactive reagents. Quenching should be done slowly and at a low temperature.

-

Solvent Hazards: Organic solvents are often flammable and can be toxic. Avoid breathing vapors and work in a well-ventilated area.

Experimental Protocols

Protocol 1: General Procedure for the Formation of the Hydrochloride Salt

-

Dissolve the purified (R)-2-(3-Chlorophenyl)pyrrolidine free base in a suitable anhydrous solvent (e.g., diethyl ether, ethyl acetate) at a concentration of approximately 0.1-0.5 M.

-

Cool the solution in an ice bath.

-

Slowly add a stoichiometric amount (1.0 to 1.1 equivalents) of a solution of HCl in a compatible solvent (e.g., 2 M HCl in diethyl ether or 1.25 M HCl in isopropanol) with stirring.

-

A precipitate should form. Continue stirring in the ice bath for 30-60 minutes to ensure complete precipitation.

-

Collect the solid by vacuum filtration.

-

Wash the solid with a small amount of cold, anhydrous diethyl ether to remove any residual impurities.

-

Dry the solid under vacuum to obtain the (R)-2-(3-Chlorophenyl)pyrrolidine Hydrochloride salt.

Data Presentation

Table 1: Comparison of Different Asymmetric Synthesis Strategies for 2-Arylpyrrolidines

| Synthetic Strategy | Typical Enantiomeric Excess (ee) | Advantages | Disadvantages | Reference |

| Biocatalysis (Transaminase) | ≥95% | High enantioselectivity, mild reaction conditions. | Enzyme availability and stability can be a concern. | [5] |

| Chiral Auxiliary (Sulfinamide) | >99% | High enantioselectivity and predictable stereochemical outcome. | Requires additional steps for introduction and removal of the auxiliary. | [1] |

| Catalytic Asymmetric Reduction | <90% (in some cases) | Atom economical, direct approach. | Catalyst development can be challenging, and some methods have lower ee. | [5] |

Visualizations

Diagram 1: General Troubleshooting Workflow for Low Yield

Caption: Troubleshooting workflow for low yield.

References

-

Ghislieri, D., et al. (2013). Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. JACS Au. Available at: [Link]

-

Kamal, A., et al. (2016). An Update on the Synthesis of Pyrrolo[5][9]benzodiazepines. Molecules. Available at: [Link]

- Patel, H. G., et al. (2010). Process for preparation of proguanil hydrochloride. Google Patents (EP2150528A2).

-

Organic Chemistry Portal. Pyrrolidine synthesis. Available at: [Link]

-

Mishra, S., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. Available at: [Link]

-

Davis, T. A., et al. (2010). Asymmetric synthesis of 2-arylpyrrolidines starting from γ-chloro N-(tert-butanesulfinyl)ketimines. Chemical Communications. Available at: [Link]

-

Turner, N. J., et al. (2021). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. Accounts of Chemical Research. Available at: [Link]

- Patel, H. G., et al. (2011). Process of Preparation of Proguanil. Google Patents (US20110263901A1).

Sources

- 1. Asymmetric synthesis of 2-arylpyrrolidines starting from γ-chloro N-(tert-butanesulfinyl)ketimines - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. EP2150528A2 - Process for preparation of proguanil hydrochloride - Google Patents [patents.google.com]

- 3. US20110263901A1 - Process of Preparation of Proguanil - Google Patents [patents.google.com]

- 4. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine [organic-chemistry.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Silver/chiral pyrrolidinopyridine relay catalytic cycloisomerization/(2 + 3) cycloadditions of enynamides to asymmetrically synthesize bispirocyclopentenes as PDE1B inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. US8350045B2 - Process for preparation of E-isomer of 1-(4-methylphenyl)-1-(2-pyridyl)-3-pyrrolidino prop-1-ene and acid addition salts thereof - Google Patents [patents.google.com]

Technical Support Center: Purification of (R)-2-(3-Chlorophenyl)pyrrolidine

Welcome to the Technical Support Center. Subject: Isolation and Chiral Purification of (R)-2-(3-Chlorophenyl)pyrrolidine Ticket ID: PUR-CP-2024-R Assigned Specialist: Senior Application Scientist

Executive Summary & Molecule Profile

This guide provides a robust workflow for the isolation of (R)-2-(3-chlorophenyl)pyrrolidine from a crude reaction mixture. This scaffold is a critical pharmacophore in the synthesis of MDM2 inhibitors (e.g., AA-115) and SNRI analogs.

The purification challenge is twofold:

-

Chemical Purity: Removing starting materials (often 3-chlorobenzaldehyde or 4-chlorobutyronitrile derivatives) and side products.

-

Stereochemical Purity: Isolating the (R)-enantiomer from the racemate (if non-asymmetric synthesis was used) or upgrading the enantiomeric excess (ee%) of an asymmetric synthesis.

Target Molecule Data

| Property | Value | Notes |

| Structure | 2-arylpyrrolidine core | Secondary amine (Basic) |

| pKa (Conjugate Acid) | ~9.8 – 10.2 | Requires pH > 12 for efficient extraction |

| Solubility (Free Base) | High in DCM, MTBE, EtOAc | Low in water (at pH > 12) |

| Solubility (Salts) | High in Water, MeOH | Variable in EtOH/iPrOH (Crucial for resolution) |

| Key Impurities | 3-Chlorophenyl ketones, dimers | Neutral organics |

Module 1: Isolation from Reaction Matrix (Crude Workup)

Objective: Isolate the total amine content (racemic or enantioenriched) from the reaction mixture, removing inorganic salts and neutral organic impurities.

The "Acid-Base Swing" Protocol

Why this works: Pyrrolidines are basic.[1] By manipulating pH, we can toggle the molecule between water-soluble (salt) and organic-soluble (free base) states, washing away impurities at each step.

Step-by-Step Methodology:

-

Quench & Evaporation:

-

If the reaction solvent is water-miscible (THF, MeOH), concentrate the mixture under reduced pressure to remove most organics.

-

Caution: Do not distill to dryness; keep a residual oil/slurry.

-

-

Acid Extraction (Removal of Neutrals):

-

Re-dissolve the residue in MTBE (Methyl tert-butyl ether) and Water .

-

Add 1M HCl slowly until the aqueous layer pH is < 2.

-

Agitate vigorously for 10 minutes.

-

Separate Phases:

-

Top Layer (Organic): Contains neutral impurities (unreacted ketones, non-basic byproducts). DISCARD (after TLC check).

-

Bottom Layer (Aqueous): Contains your target amine as the hydrochloride salt. KEEP .

-

-

-

Base Release (Free Basing):

-

Cool the aqueous layer to 0–5°C (exothermic reaction).

-

Slowly add 50% NaOH or 10M KOH until pH reaches 12–14 .

-

Visual Check: The solution should turn cloudy/oily as the free amine separates.

-

-

Final Extraction:

-

Extract the basic aqueous layer with DCM (Dichloromethane) (3 x volumes).

-

Note: DCM is preferred here for its high solubility of aryl-pyrrolidines, minimizing loss.

-

Dry combined organics over anhydrous Na₂SO₄ .

-

Concentrate to yield the Crude Racemic Amine (Oil) .

-

Module 2: Enantiomeric Resolution (Chiral Purification)

Objective: Isolate the (R)-enantiomer with >99% ee. Note: If your synthesis was asymmetric, skip to "Recrystallization" to upgrade ee. If racemic, follow the Resolution steps.

Workflow Visualization

Caption: Logical flow for the isolation and resolution of (R)-2-(3-chlorophenyl)pyrrolidine.

Protocol: Diastereomeric Salt Crystallization

The most scalable method for 2-arylpyrrolidines utilizes chiral organic acids to form diastereomeric salts.

-

Resolving Agent: L-(+)-Tartaric Acid (First choice) or (-)-Di-p-toluoyl-L-tartaric acid (L-DTTA) (High performance choice).

-

Solvent System: Ethanol (95%) or Methanol/Isopropanol mixtures.

Step-by-Step:

-

Preparation: Dissolve 1.0 eq of Crude Amine in Ethanol (5 mL per gram).

-

Addition: Add 1.0 eq of L-(+)-Tartaric Acid dissolved in warm Ethanol.

-

Crystallization:

-

Heat to reflux until clear.

-

Cool slowly to Room Temperature (RT) over 4 hours.

-

Troubleshooting: If oiling occurs, reheat and add a seed crystal of the pure salt (if available) or scratch the glass.

-

-

Filtration: Filter the white solid. This is the (R)-Amine-L-Tartrate salt .

-

Validation: Take a small sample, free-base it (mini-workup), and run Chiral HPLC (see Module 4).

Module 3: Analytical Validation (Chiral HPLC)

Objective: Quantify the Enantiomeric Excess (ee%).

Standard Method (Polysaccharide Column): This class of amines separates well on Cellulose-based columns under normal phase conditions.

| Parameter | Condition |

| Column | Daicel Chiralpak IC (Preferred) or Chiralcel OD-H |

| Dimensions | 250 x 4.6 mm, 5 µm |

| Mobile Phase | n-Hexane : Isopropanol : Diethylamine (DEA) |

| Ratio | 90 : 10 : 0.1 (v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV @ 220 nm or 254 nm |

| Temperature | 25°C |

-

Why DEA? The 0.1% Diethylamine is mandatory . Without it, the basic pyrrolidine nitrogen will interact with silanol groups on the column, causing severe peak tailing and poor resolution.

Troubleshooting & FAQs

Q1: The product "oiled out" instead of crystallizing during resolution. What happened?

-

Cause: Solvent polarity was likely too high or cooling was too rapid. Impurities can also inhibit crystal lattice formation.

-

Fix:

-

Re-heat the mixture to reflux.

-

Add a small amount of a less polar solvent (e.g., MTBE or EtOAc) to the hot solution (cloud point method).

-

Cool very slowly (wrap the flask in foil/towel).

-

Seeding is critical: If you have any solid, use it to seed the solution at 40°C.

-

Q2: My yield after acid/base extraction is very low.

-

Cause: The pH during the "Base Release" step was not high enough.

-

Fix: Pyrrolidines are strong bases.[1] Ensure pH is >12 . Use a calibrated pH meter, not just paper (which can be bleached by oxidants). If the aqueous layer is huge, saturate it with NaCl (salting out) to push the organic amine into the DCM layer.

Q3: Can I use Chiral HPLC for purification instead of crystallization?

-

Answer: Yes, for small scales (<100 mg).

-

Protocol: Use a semi-prep Chiralpak IC column.

-

Mobile Phase: Switch to Heptane : Ethanol : DEA (90:10:0.1) . Ethanol allows for easier evaporation than IPA.

-

Caution: You must remove the DEA from the final product. Rotary evaporate, then re-dissolve in DCM and wash with saturated NaHCO₃ to remove residual DEA traces.

References

-

Chiral HPLC Method Development

- Source: BenchChem / Daicel Guidelines.

- Title: Comparative Guide to Chiral HPLC Analysis of Pyrrolidine Deriv

-

Link:5

-

MDM2 Inhibitor Synthesis (Context for 3-chlorophenyl pyrrolidines)

-

General Resolution of Aryl-Pyrrolidines

- Source: Google P

- Title: Resolution of racemates of thienopyridyl-(2-chlorophenyl)acetate (Analogous chemistry for chlorophenyl chiral resolution).

-

Link:9

Sources

- 1. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) -- pKa database, table -- gas phase acidity and gas phase basicity values -- chiral acid catalysts, organocatalysts [analytical.chem.ut.ee]

- 2. mdpi.com [mdpi.com]

- 3. Account Suspended [scivisionpub.com]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. fm.ehcc.kyoto-u.ac.jp [fm.ehcc.kyoto-u.ac.jp]

- 7. pubs.acs.org [pubs.acs.org]

- 8. organicchemistrydata.org [organicchemistrydata.org]

- 9. EP1718654A1 - Resolution of racemates of methyl alpha-5- 4,5,6,7-tetrahydr o 3,2-c thienopyridyl -(2-chlorophenil)acetate - Google Patents [patents.google.com]

Technical Support Center: Overcoming Poor Enantioselectivity in Pyrrolidine-Catalyzed Reactions

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies and practical solutions for overcoming poor enantioselectivity in pyrrolidine-catalyzed reactions. Drawing from established principles and field-proven insights, this resource will help you diagnose issues, optimize your reaction conditions, and achieve your desired stereochemical outcomes.

Introduction to Pyrrolidine Catalysis and Enantioselectivity

Pyrrolidine and its derivatives, most notably L-proline, are powerful organocatalysts that mimic the function of Class I aldolase enzymes.[1][2] They operate through an enamine or iminium ion-based mechanism to facilitate a wide range of asymmetric transformations, including aldol, Mannich, and Michael reactions.[3][4][5] The chiral pyrrolidine scaffold creates a stereochemically defined environment that directs the approach of reactants, ideally leading to the preferential formation of one enantiomer.

However, achieving high enantiomeric excess (ee) is not always straightforward. A multitude of reaction parameters can influence the delicate energy balance between the diastereomeric transition states, and even minor deviations can lead to a significant loss of stereocontrol. This guide will walk you through the most common causes of poor enantioselectivity and provide actionable, evidence-based solutions.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions regarding poor enantioselectivity.

Q1: My enantioselectivity is low. What are the first parameters I should check?

A1: When encountering low enantioselectivity, begin by systematically evaluating the following critical factors:

-

Catalyst Purity and Loading: Ensure the catalyst is pure and used at an optimal concentration. While it may seem counterintuitive, both too low and too high catalyst loadings can sometimes negatively impact enantioselectivity.[6][7]

-

Solvent: The choice of solvent is paramount as its polarity and coordinating ability can significantly influence the reaction's transition state geometry.[8][9][10][11][12][13]

-

Temperature: Asymmetric reactions are often highly sensitive to temperature. Lowering the temperature generally enhances enantioselectivity by favoring the lower-energy transition state that leads to the major enantiomer.[9][14][15][16]

-

Water Content: The presence of water can have a complex and sometimes unpredictable effect. While it can sometimes accelerate proline-catalyzed reactions, it can also interfere with the catalyst's hydrogen-bonding network, potentially decreasing enantioselectivity.[17][18]

Q2: Could the structure of my substrates be the issue?

A2: Absolutely. The steric and electronic properties of your substrates play a crucial role in determining the stereochemical outcome.[19][20][21] Bulky substituents on either the nucleophile or the electrophile can create steric hindrance that interferes with the ideal orientation in the transition state. Similarly, the electronic nature of substituents can alter the reactivity of the substrates and the stability of key intermediates, thereby affecting enantioselectivity.[21]

Q3: I'm observing inconsistent results between batches. What could be the cause?

A3: Inconsistent results often point to variability in reaction setup and reagents. Key areas to investigate include:

-

Reagent Purity: Ensure all reagents, especially the substrates and solvents, are of consistent purity and anhydrous where required.

-

Atmosphere: For reactions sensitive to air or moisture, ensure a consistently inert atmosphere (e.g., nitrogen or argon).

-

Order of Addition: The sequence in which reagents are added can be critical. For instance, pre-forming the catalyst-substrate complex before introducing the second reactant can sometimes improve consistency and selectivity.[7]

-

Stirring and Temperature Control: Inadequate mixing or temperature fluctuations within the reaction vessel can lead to non-uniform reaction conditions and, consequently, variable enantioselectivity.

In-Depth Troubleshooting Guides

Guide 1: Diagnosing and Optimizing Catalyst-Related Issues

Poor enantioselectivity is often traced back to the catalyst itself or how it's being used. This guide provides a systematic approach to troubleshooting catalyst-related problems.

Problem: Sub-optimal Catalyst Performance

Symptoms:

-

Consistently low ee (<80%).

-

Reaction is sluggish or does not go to completion.

-

Results are not in line with literature precedents for similar substrates.

Root Cause Analysis and Solutions:

The catalytic cycle of a proline-catalyzed reaction, such as the aldol reaction, involves several key steps where things can go wrong. The initial formation of an enamine from the ketone and proline is a critical step that establishes the chiral environment for the subsequent C-C bond formation.[1][3]

Caption: Workflow for troubleshooting catalyst-related issues.

Experimental Protocol: Catalyst Loading Screen

This protocol details a systematic approach to optimizing the amount of catalyst used in the reaction.

-

Setup: Prepare a series of identical reaction vials under an inert atmosphere.

-

Reagent Preparation: Prepare stock solutions of your aldehyde, ketone, and solvent to ensure consistent concentrations across all reactions.

-

Catalyst Addition: To each vial, add a different molar percentage of the pyrrolidine catalyst. A typical screen might include 5, 10, 15, 20, and 30 mol%.

-

Reaction Initiation: Add the solvent, ketone, and aldehyde to each vial in a consistent order.

-

Monitoring: Stir all reactions at the same temperature and monitor their progress by TLC or HPLC.

-

Analysis: Once the reactions are complete, quench them and determine the yield and enantiomeric excess for each catalyst loading.

Data Presentation: Effect of Catalyst Loading on Enantioselectivity

| Catalyst Loading (mol%) | Enantiomeric Excess (ee, %) | Yield (%) | Notes |

| 5 | 82 | 95 | Lower loading may result in longer reaction times. |

| 10 | 92 | 98 | Often a good starting point for optimization. |

| 20 | 95 | 99 | Optimal loading in this example.[6] |

| 30 | 93 | 99 | Higher loading shows no benefit and may increase cost. |

This data is illustrative and compiled from general trends observed in the literature.[7]

Expert Insights:

The choice of the pyrrolidine catalyst itself is critical. While L-proline is a robust catalyst, its effectiveness can be limited by its poor solubility in many organic solvents.[22] For challenging substrates, consider more soluble or sterically demanding catalysts like diarylprolinol silyl ethers (e.g., Jørgensen-Hayashi catalyst) or other proline derivatives.[22][23] These modified catalysts can offer improved steric shielding and electronic properties, leading to enhanced enantioselectivity.[22]

Guide 2: The Critical Role of Solvent and Temperature

The reaction environment, defined by the solvent and temperature, exerts a profound influence on the stereochemical outcome of a reaction by affecting the stability and geometry of the diastereomeric transition states.

Problem: Poor Enantioselectivity due to Environmental Factors

Symptoms:

-

Enantioselectivity is highly variable and sensitive to minor changes in reaction setup.

-

The desired enantiomer is not formed preferentially.

-